N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide
Description
N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-11-24(17-10-6-5-9-16(14)17)19(25)20-18-13-23(22-21-18)12-15-7-3-2-4-8-15/h2-4,7-8,13-14,16-17H,5-6,9-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFFLALCZKWVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2C1CCCC2)C(=O)NC3=CN(N=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide typically involves multiple steps, starting with the preparation of the benzyltriazole and octahydroindole intermediates. The benzyltriazole can be synthesized through a click chemistry reaction between benzyl azide and an alkyne, catalyzed by copper(I) ions. The octahydroindole framework is often prepared via hydrogenation of indole derivatives under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under controlled conditions. The use of automated systems for temperature and pressure regulation ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyltriazole moiety, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenated reagents like bromine (Br₂) or chlorine (Cl₂)
Major Products
Scientific Research Applications
N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as a biochemical tool in protein and enzyme labeling.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and as a stabilizing agent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyltriazole moiety can form coordination bonds with metal ions, altering the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with hydrophobic pockets in proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methane: A related compound with a similar triazole framework, used in coordination chemistry.
1-(1-Benzyltriazol-4-yl)-N,N-bis(1-benzyltriazol-4-yl)methanamine: Another compound featuring multiple benzyltriazole groups, known for its stabilizing properties in chemical reactions.
Uniqueness
N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide stands out due to its unique combination of a benzyltriazole moiety and an octahydroindole framework, providing distinct chemical and biological properties that are not observed in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
